2-Acetyllactate

Description

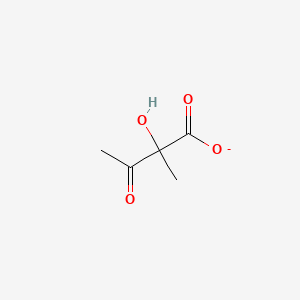

Structure

3D Structure

Properties

Molecular Formula |

C5H7O4- |

|---|---|

Molecular Weight |

131.11 g/mol |

IUPAC Name |

2-hydroxy-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/p-1 |

InChI Key |

NMDWGEGFJUBKLB-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C(C)(C(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis Pathways of 2 Acetyllactate

Acetolactate Synthase (ALS)-Catalyzed Formation from Pyruvate (B1213749)

Acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS), catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate (B3167203) and carbon dioxide. ontosight.aiwikipedia.orgebi.ac.uk This reaction is the first committed step in the biosynthesis of valine and leucine (B10760876). wikipedia.orgunl.edunih.govresearchgate.net ALS enzymes are found in plants, fungi, archaea, and bacteria, but not in animals, making the BCAA biosynthetic pathway a target for herbicides and antimicrobial compounds. nih.govresearchgate.netnews-medical.net

Mechanistic Details of ALS Activity

The catalytic mechanism of ALS involves the thiamine (B1217682) pyrophosphate (ThDP) cofactor. ontosight.aiwikipedia.orgebi.ac.uk The reaction begins with the binding of pyruvate to the active site of ALS. news-medical.net The ThDP cofactor, in its ylide form, nucleophilically attacks the keto carbon of one pyruvate molecule. ebi.ac.uk This is followed by the decarboxylation of this pyruvate molecule, releasing carbon dioxide and forming a hydroxyethyl-ThDP intermediate. ebi.ac.ukresearchgate.net A second molecule of pyruvate then enters the active site and accepts the hydroxyethyl (B10761427) group from the ThDP intermediate, leading to the formation of 2-acetolactate and regeneration of the ThDP cofactor. ebi.ac.ukresearchgate.net

Some research suggests that flavin adenine (B156593) dinucleotide (FAD), another cofactor for some ALS enzymes, might be involved in initiating the reaction by producing a radical that facilitates electron transfer during the decarboxylation step. ebi.ac.uk

Thiamine Pyrophosphate and Cofactor Dependencies of ALS

ALS is a thiamine pyrophosphate (ThDP)-dependent enzyme. ontosight.aiwikipedia.orgebi.ac.uknih.govebi.ac.uk ThDP, the active form of vitamin B1, is an essential cofactor for various enzymes involved in metabolic pathways, including those that catalyze the decarboxylation of 2-ketoacids. wikipedia.orgnih.govnih.gov In ALS, ThDP plays a crucial role in linking the two pyruvate molecules during the condensation reaction. wikipedia.org

In addition to ThDP, many ALS enzymes require a divalent metal ion, typically Mg2+ or Mn2+, which is important for binding ThDP in the active site. unl.eduresearchgate.netebi.ac.uk Some forms of ALS, particularly in plants and fungi (referred to as AHAS in these organisms), also contain FAD. unl.eduresearchgate.netnews-medical.netebi.ac.uk While FAD was historically thought to be non-catalytic and primarily involved in protein folding, recent studies suggest it may participate in the catalytic cycle by facilitating electron transfer. ebi.ac.ukresearchgate.net

Structural Insights into ALS Catalytic and Regulatory Subunits

Acetolactate synthase typically exists as a complex composed of catalytic and regulatory subunits. researchgate.netnews-medical.netebi.ac.uk In bacteria, it often forms an α2β2 heterotetramer, where the large subunit is catalytic and the small subunit is regulatory. ebi.ac.uk Plant ALS (AHAS) can form larger complexes, such as dodecamers or hexadecamers, with catalytic subunit dimers attached to a core formed by regulatory subunits. rcsb.org

The catalytic subunit contains the active site where the condensation of pyruvate occurs. It consists of multiple domains, often including domains that bind ThDP, the metal ion, and FAD (if present). wikipedia.orgunl.edunews-medical.net Structural studies, including X-ray diffraction, have provided insights into the arrangement of these domains and the binding sites for cofactors and substrates. wikipedia.orgnews-medical.netrcsb.orgnih.gov The small, regulatory subunit plays a role in activating the catalytic subunit and is involved in feedback inhibition by the end products of the pathway, such as valine and leucine. news-medical.net Structural analysis of the regulatory subunit has revealed domains, such as ACT domains, that are involved in effector binding. nih.gov

Isoenzymatic Forms and Genetic Diversity of ALS

Many organisms express multiple isoenzymatic forms of acetolactate synthase, encoded by different genes. For example, Escherichia coli has three isozymes: AHAS I, AHAS II, and AHAS III, although some may be inactive depending on the strain. news-medical.net These isoenzymes can exhibit differences in their regulation, catalytic properties, and sensitivity to feedback inhibition. The presence of multiple ALS isozymes contributes to the complexity and regulation of branched-chain amino acid biosynthesis in these organisms. Genetic diversity in ALS genes across different species reflects adaptations in metabolic regulation and can influence susceptibility to inhibitors like herbicides. unl.eduresearchgate.netnews-medical.net

Intermediacy in Branched-Chain Amino Acid Biosynthesis

2-Acetyllactate is a crucial intermediate in the biosynthetic pathways leading to the branched-chain amino acids valine and leucine. umaryland.eduontosight.ainih.govresearchgate.net

Valine Biosynthesis Pathway

In the valine biosynthesis pathway, 2-acetolactate is produced from two molecules of pyruvate catalyzed by acetolactate synthase. ontosight.aiwikipedia.orgebi.ac.ukunl.edu Following its formation, 2-acetolactate undergoes a rearrangement and reduction catalyzed by ketol-acid reductoisomerase to form 2,3-dihydroxy-3-methylbutanoate (B1258931). hmdb.ca This intermediate is then dehydrated by a dihydroxyacid dehydratase to yield 2-ketoisovalerate. Finally, 2-ketoisovalerate is transaminated to produce valine. This pathway is essential for organisms that synthesize their own BCAAs. unl.eduresearchgate.net

Leucine Biosynthesis Pathway

This compound serves as a direct precursor in the biosynthesis pathway leading to valine and leucine. fishersci.senih.gov Following its formation, this compound undergoes a key transformation catalyzed by ketol-acid reductoisomerase (KARI, EC 1.1.1.86), also known as acetohydroxy acid isomeroreductase. fishersci.seguidetopharmacology.orgnih.govnih.govscitoys.comwikipedia.orgthegoodscentscompany.com This enzyme catalyzes a two-step reaction comprising an alkyl migration and a reduction, converting (S)-2-acetolactate into (R)-2,3-dihydroxy-isovalerate. nih.govwikipedia.orgthegoodscentscompany.com The reduction step requires a reduced pyridine (B92270) nucleotide cofactor, typically NADPH or NADH. nih.govwikipedia.orgthegoodscentscompany.com

The next step involves the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9), which acts on (R)-2,3-dihydroxy-isovalerate to produce 2-oxoisovalerate. nih.govscitoys.combmrb.io 2-Oxoisovalerate is a branched-chain α-keto acid that stands as a direct precursor to both valine and leucine. bmrb.io The conversion of 2-oxoisovalerate to valine occurs through a transamination reaction. The biosynthesis of leucine from 2-oxoisovalerate involves a series of additional enzymatic steps, including the action of isopropylmalate synthase.

Key enzymatic reactions in the conversion of this compound to 2-oxoisovalerate are summarized below:

| Substrate | Enzyme | Product | Cofactor |

| This compound | Ketol-acid Reductoisomerase | (R)-2,3-Dihydroxy-isovalerate | NADPH/NADH |

| (R)-2,3-Dihydroxy-isovalerate | Dihydroxy-acid Dehydratase | 2-Oxoisovalerate | - |

Isoleucine Biosynthesis Pathway

The biosynthesis of isoleucine also involves enzymes that act on intermediates structurally related to this compound. While this compound itself is the direct product of pyruvate condensation by acetolactate synthase for the valine/leucine pathway, the same enzyme, acetolactate synthase (EC 2.2.1.6), can utilize pyruvate and 2-oxobutanoate (B1229078) as substrates to produce (S)-2-aceto-2-hydroxybutanoate (also known as 2-ethyl-2-hydroxy-3-oxobutanoate). umaryland.edunih.govnih.gov This compound is the analogous intermediate that feeds into the isoleucine biosynthesis branch.

Similar to the valine/leucine pathway, ketol-acid reductoisomerase (EC 1.1.1.86) then acts on (S)-2-aceto-2-hydroxybutanoate, converting it to (2R,3R)-2,3-dihydroxy-3-methylpentanoate. thegoodscentscompany.com Dihydroxy-acid dehydratase (EC 4.2.1.9) subsequently catalyzes the dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate to form 2-oxo-3-methylpentanoate (also known as alpha-keto-beta-methylvalerate), the α-keto acid precursor to isoleucine.

The initial and subsequent enzymatic reactions involving related intermediates in the isoleucine biosynthesis pathway are:

| Substrate 1 | Substrate 2 | Enzyme | Product | Byproduct | Cofactor |

| Pyruvate | 2-Oxobutanoate | Acetolactate Synthase | (S)-2-Aceto-2-hydroxybutanoate | CO₂ | Thiamine Diphosphate |

| Substrate | Enzyme | Product | Cofactor |

| (S)-2-Aceto-2-hydroxybutanoate | Ketol-acid Reductoisomerase | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | NADPH/NADH |

| (2R,3R)-2,3-dihydroxy-3-methylpentanoate | Dihydroxy-acid Dehydratase | 2-oxo-3-methylpentanoate | - |

These pathways highlight the central position of this compound (and its ethyl analogue) as the first committed intermediate formed by acetolactate synthase in branched-chain amino acid biosynthesis.

Involvement in Pantothenate and Coenzyme A Biosynthesis

Beyond its role in amino acid synthesis, this compound is also an intermediate in the biosynthesis of pantothenate (vitamin B5) and, consequently, Coenzyme A (CoA). fishersci.seguidetopharmacology.orgnih.govumaryland.edu

The pathway begins with the formation of this compound from pyruvate, catalyzed by acetolactate synthase (EC 2.2.1.6), as described previously. guidetopharmacology.org this compound is then converted to (R)-2,3-dihydroxy-3-methylbutanoate by ketol-acid reductoisomerase (EC 1.1.1.86). guidetopharmacology.org (R)-2,3-dihydroxy-3-methylbutanoate is also known as (R)-2,3-Dihydroxy-isovalerate. nih.govscitoys.comnih.govwikipedia.org

(R)-2,3-Dihydroxy-isovalerate serves as a precursor for the synthesis of pantoic acid, a component of pantothenate. wikipedia.org This conversion involves the enzyme ketopantoate hydroxymethyltransferase, which transforms 2-oxoisovalerate (derived from (R)-2,3-dihydroxy-isovalerate by dihydroxy-acid dehydratase) into ketopantoate by the addition of a hydroxymethyl group. wikipedia.org Ketopantoate is subsequently reduced to pantoate by ketopantoate reductase. Pantoate is then combined with beta-alanine (B559535) to form pantothenate.

Pantothenate is a required precursor for the synthesis of Coenzyme A, a vital cofactor involved in numerous metabolic processes, including fatty acid synthesis and oxidation, and the citric acid cycle. nih.govnih.govnih.gov The biosynthesis of Coenzyme A from pantothenate involves several enzymatic steps, including the phosphorylation of pantothenate and the addition of cysteine and an adenosine (B11128) monophosphate (AMP) unit.

The involvement of this compound in the initial steps of pantothenate and Coenzyme A biosynthesis is illustrated by the following reactions:

| Substrate | Enzyme | Product | Cofactor |

| Pyruvate | Acetolactate Synthase | This compound | ThDP |

| This compound | Ketol-acid Reductoisomerase | (R)-2,3-Dihydroxy-isovalerate | NADPH/NADH |

(R)-2,3-Dihydroxy-isovalerate is further processed to pantothenate and then Coenzyme A via several additional enzymatic steps.

Catabolic Pathways and Derivative Formation of 2 Acetyllactate

Enzymatic Conversion to Acetoin (B143602) by Acetolactate Decarboxylase (ALD)

The principal enzymatic fate of 2-acetyllactate is its decarboxylation to acetoin, catalyzed by the enzyme acetolactate decarboxylase (ALD), also referred to as α-acetolactate decarboxylase (ALDC). mdpi.comontosight.ai This reaction is a crucial step in the production of acetoin and 2,3-butanediol (B46004) in many bacteria and yeast. mdpi.comnih.gov ALD activity prevents the accumulation of this compound, thereby reducing the spontaneous formation of diacetyl. nih.govbeerex.cz

Enzymatic Mechanism of ALD

Acetolactate decarboxylase catalyzes the conversion of this compound to (R)-acetoin. The enzyme can process both the (S)- and (R)-enantiomers of acetolactate. acs.orgnih.govresearchgate.net The mechanism involves the removal of a carboxyl group from this compound. ontosight.ai Research suggests that the mechanism may involve a rearrangement of the non-natural (R)-enantiomer substrate to the natural (S)-enantiomer before decarboxylation. acs.orgnih.gov Crystal structures of ALDC complexed with transition state mimics have provided insights into the molecular processes involved in the stereoselective decarboxylation and protonation events. acs.orgnih.govscispace.com A proposed mechanism suggests that the ketone and alcohol groups of acetolactate may chelate to a zinc ion in the active site, restricting the C-O bonds and facilitating decarboxylation and the formation of an enol or enolate intermediate, which is then stereoselectively protonated to yield (R)-acetoin. scispace.com

Allosteric Regulation of ALD Activity

Acetolactate decarboxylase activity can be subject to allosteric regulation, particularly in the context of branched-chain amino acid biosynthesis. In some organisms, such as Lactococcus lactis, ALD activity is allosterically activated by leucine (B10760876). nih.gov This regulation plays a dual role: it directs the flow of α-acetolactate towards acetoin formation when branched-chain amino acids are abundant, thus preventing excessive accumulation of the precursor, and it also controls the pool of α-acetolactate during leucine and valine synthesis. nih.govebi.ac.uknih.gov Transcriptional and translational regulation of the aldB gene, encoding ALDC in Lactococcus lactis, also contributes to controlling enzyme production. nih.gov

Structural Characterization of ALD

Structural studies, including X-ray crystallography, have provided insights into the structure of acetolactate decarboxylase. Crystal structures of ALDC from organisms like Bacillus subtilis and Enterobacter cloacae have been reported. nih.govrcsb.orgrcsb.org These structures reveal a dimeric assembly. nih.govrcsb.org The active site of ALD contains a metal ion, typically zinc, coordinated by conserved amino acid residues such as histidines and glutamates. nih.govwarwick.ac.ukrcsb.org This metal ion is believed to play a crucial role in the catalytic mechanism. scispace.comwarwick.ac.uk

Data Table: Kinetic Parameters of Bacillus subtilis ALD

| Parameter | Value | Unit | Source Organism |

| Km | 21 | mM | Bacillus subtilis nih.gov |

| kcat | 2.2 | s-1 | Bacillus subtilis nih.gov |

Non-Enzymatic Decarboxylation to Diacetyl

In addition to the enzymatic conversion by ALD, this compound can also undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl (2,3-butanedione). wikipedia.orgnih.govnih.gov This reaction occurs particularly under aerobic conditions and is influenced by factors such as temperature and pH. youtube.comresearchgate.net The spontaneous degradation of α-acetolactate is a significant source of diacetyl, a compound known for its strong buttery flavor and aroma. wikipedia.orgresearchgate.net The rate of this non-enzymatic conversion is typically slower than the enzymatic reaction catalyzed by ALD. researchgate.net Accumulation of this compound, especially in ALD-deficient strains, leads to increased spontaneous diacetyl formation. nih.govnih.gov

Further Enzymatic Transformations

Acetoin, the primary product of ALD activity, can undergo further enzymatic transformations. The most common fate of acetoin is its reduction to 2,3-butanediol, catalyzed by 2,3-butanediol dehydrogenase (BDH), also known as acetoin reductase. mdpi.comnih.govwikipedia.org This reversible reaction plays a role in maintaining the NADH/NAD+ balance within the cell. mdpi.commdpi.com Depending on the specific BDH enzyme and environmental conditions, different stereoisomers of 2,3-butanediol can be produced from acetoin. mdpi.com Diacetyl can also be reduced to acetoin by diacetyl reductase (DAR), which in some bacteria, such as Bacillus species, is a secondary function of BDH. mdpi.com

Formation of 2,3-Dihydroxy-3-methylbutanoate (B1258931)

One significant metabolic fate of this compound is its conversion to 2,3-dihydroxy-3-methylbutanoate. This reaction is a key step in the biosynthesis of branched-chain amino acids, specifically valine ymdb.cawikipedia.orgymdb.caumaryland.eduumaryland.edugenome.jp. The enzyme responsible for this transformation is ketol-acid reductoisomerase hmdb.caecmdb.caymdb.ca. This enzyme catalyzes both the reduction and rearrangement of this compound, leading to the formation of 2,3-dihydroxy-3-methylbutanoate. This intermediate is subsequently converted to 2-oxoisovalerate by dihydroxy-acid dehydratase, preceding the final steps in valine biosynthesis wikipedia.org.

Downstream Production of 2,3-Butanediol

This compound is a central intermediate in the microbial production of 2,3-butanediol (2,3-BDO), a versatile platform chemical with various industrial applications nih.govosti.govalfa-chemistry.comwikipedia.orgcranfield.ac.uk. The conversion of this compound to 2,3-butanediol primarily occurs through a pathway involving two enzymatic steps under anaerobic conditions.

The first step in this pathway is the decarboxylation of this compound to form acetoin (3-hydroxy-2-butanone). This reaction is catalyzed by the enzyme acetolactate decarboxylase (ALDC) and results in the release of carbon dioxide hmdb.canih.govnih.govnih.govosti.govalfa-chemistry.comrsc.orgmit.eduasm.orgmdpi.com. ALDC activity is considered a key regulatory point in controlling the metabolic flux towards 2,3-butanediol production rsc.orgasm.org.

Subsequently, acetoin is reduced to 2,3-butanediol. This final step is catalyzed by an acetoin reductase (AR) or 2,3-butanediol dehydrogenase (BDH) nih.govuva.nlnih.govosti.govalfa-chemistry.comcranfield.ac.ukmit.edunih.gov. This enzymatic reduction typically requires a cofactor, often NADH, which is oxidized to NAD+ osti.gov. The reversible nature of the acetoin to 2,3-butanediol conversion catalyzed by BDH/AR also plays a role in maintaining the intracellular NADH/NAD+ balance in microorganisms osti.govcranfield.ac.uk.

Under aerobic conditions, this compound can undergo a spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl (2,3-butanedione) osti.govalfa-chemistry.comasm.org. Diacetyl can then be reduced to acetoin by diacetyl reductase (DAR) osti.govalfa-chemistry.com. This provides an alternative route to acetoin formation, particularly in the presence of oxygen.

The 2,3-butanediol fermentation pathway is present in a variety of microorganisms, including species from the genera Klebsiella, Enterobacter, Bacillus, and Clostridium uva.nlnih.govnih.govosti.govalfa-chemistry.comcranfield.ac.ukasm.orgmdpi.comresearchgate.net. The specific enzymes and conditions can influence the stereoisomers of 2,3-butanediol produced (levo-(2R,3R), dextro-(2S,3S), and meso-(2R,3S)) alfa-chemistry.comcranfield.ac.ukasm.org.

Research has focused on engineering microorganisms to enhance 2,3-butanediol production from various substrates. Studies have investigated the expression of key enzymes like acetolactate synthase, acetolactate decarboxylase, and 2,3-butanediol dehydrogenase from different organisms in host strains like Escherichia coli and Synechocystis to optimize the pathway flux and yield uva.nlmit.edunih.govasm.org. For instance, reconstituting the 2,3-butanediol pathway in E. coli by expressing genes for acetolactate synthase, acetolactate decarboxylase, and 2,3-butanediol dehydrogenase from Clostridium autoethanogenum has demonstrated production of 2R,3R-butanediol asm.org. Similarly, a shortened, two-enzyme pathway involving acetolactate synthase and acetoin reductase has been explored in E. coli nih.gov. Optimization efforts often involve manipulating gene expression levels and exploring different enzyme sources to improve conversion efficiency and product titers uva.nlmit.edumdpi.com.

Regulation of 2 Acetyllactate Metabolism

Transcriptional and Translational Control Mechanisms

The synthesis of acetolactate synthase (ALS), the enzyme responsible for producing 2-acetyllactate, is meticulously regulated at both the transcriptional and translational levels to match cellular demand.

In bacteria such as E. coli, the genes encoding ALS are part of operons dedicated to BCAA biosynthesis. wikipedia.org For instance, E. coli has three ALS isozymes, each encoded on a different operon: ilvBN (ALS I), ilvGM (ALS II), and ilvIH (ALS III). wikipedia.org The expression of these operons is controlled by a mechanism of transcriptional attenuation, where transcription is reduced in the presence of the pathway's end products—valine, leucine (B10760876), and isoleucine. The ilvGMEDA operon is regulated by all three BCAAs, while the ilvBNC operon is specifically regulated by leucine and isoleucine. wikipedia.org Furthermore, the Leucine-responsive protein (Lrp) also plays a role in regulating all three operons. wikipedia.org

In plants, ALS gene expression is developmentally regulated and tissue-specific. Studies in tobacco have identified two ALS genes, SurA and SurB, which are expressed in a coordinated manner across different plant organs. oup.com The highest levels of ALS messenger RNA (mRNA) are found in metabolically active and dividing cells, such as those in young leaves, roots, and floral tissues, indicating a strong link between this compound synthesis and growth. oup.com The SurB gene is consistently expressed at higher levels than SurA. oup.com

Translational regulation also provides a critical layer of control. In the bacterium Lactococcus lactis, the gene for α-acetolactate decarboxylase (aldB), which metabolizes a related compound, is located in an operon with BCAA synthesis genes. nih.gov The translation of the aldB mRNA is hindered by a stable stem-loop structure that sequesters the ribosome binding site. nih.gov It is proposed that the pausing of ribosomes during the translation of the preceding gene, influenced by the availability of BCAAs, can modulate the folding of this mRNA structure, thereby controlling the rate of protein synthesis. nih.gov This mechanism ensures that the enzyme's production is minimal but sufficient to manage the this compound pool during BCAA synthesis without causing wasteful dissipation. nih.gov

Table 1: Examples of Transcriptional and Translational Regulation of this compound Pathway Enzymes

| Organism | Gene/Operon | Regulatory Mechanism | Effector Molecules/Factors | Reference |

|---|---|---|---|---|

| Escherichia coli | ilvGMEDA operon | Transcriptional Attenuation | Valine, Leucine, Isoleucine | |

| Escherichia coli | ilvBNC operon | Transcriptional Attenuation | Leucine, Isoleucine | wikipedia.org |

| Escherichia coli | ilvBN, ilvGM, ilvIH | Transcriptional Regulation | Leucine-responsive protein (Lrp) | wikipedia.org |

| Nicotiana tabacum (Tobacco) | SurA, SurB genes | Developmental & Tissue-Specific Transcription | Developing organs, metabolically active cells | oup.com |

| Lactococcus lactis | aldB gene | Translational Repression (mRNA secondary structure) | Ribosome pausing, BCAA availability | nih.gov |

Allosteric Feedback Inhibition of Acetolactate Synthase by Branched-Chain Amino Acids

One of the most direct and rapid mechanisms for regulating this compound synthesis is the allosteric feedback inhibition of acetolactate synthase (ALS) by the end-products of the BCAA pathway. scirp.org Valine, leucine, and isoleucine can bind to a regulatory site on the ALS enzyme, distinct from the catalytic active site, inducing a conformational change that reduces its activity. scirp.orgresearchgate.net This prevents the over-accumulation of BCAAs when they are abundant.

The ALS holoenzyme is typically composed of large catalytic subunits and small regulatory subunits. scirp.orgscirp.org The regulatory subunit is believed to mediate this end-product inhibition. researchgate.net In plants, ALS is strongly inhibited by valine and leucine, and these amino acids can act synergistically, meaning their combined inhibitory effect is greater than the sum of their individual effects. unl.edu This suggests that the binding of one inhibitor facilitates the binding of the second. unl.edu

Research into herbicide resistance has provided significant insights into this regulatory mechanism. Certain mutations in the ALS gene that confer herbicide resistance have also been shown to reduce the enzyme's sensitivity to feedback inhibition. For example, a study in rice with two specific amino acid substitutions in the ALS catalytic subunit (W548L and S627I) demonstrated a marked decrease in feedback inhibition by valine and leucine. scirp.org This led to a two- to three-fold increase in the accumulation of BCAAs in the leaves and seeds of the mutant plants, highlighting the critical role of feedback inhibition in controlling the metabolic flux through this pathway. scirp.org

Table 2: Effect of Mutations on Feedback Inhibition of Rice Acetolactate Synthase (ALS) by Valine and Leucine

| Rice Plant Genotype | Description | Inhibition of ALS Activity by 1 mM Valine and Leucine | Reference |

|---|---|---|---|

| Wild-type (WT) | Unmodified rice plant | ~65% | scirp.org |

| W548L/S627I (m) | Mutant with W548L and S627I substitutions in the endogenous ALS gene | ~22% | scirp.org |

| W548L/S627I (ox) | Rice plants overexpressing the mutant ALS gene | ~50% | scirp.org |

Influence of Environmental and Nutritional Factors on Metabolic Flux

Nutritional status is a primary determinant of metabolic flux. The availability of carbon sources like glucose is fundamental. In many bacteria, high glucose levels promote pathways that consume pyruvate (B1213749), the precursor for this compound. nih.gov However, excessive glucose can also trigger stress responses. In Klebsiella pneumoniae, a small regulatory RNA, SgrS, responds to sugar stress and can indirectly downregulate the expression of the budB gene (encoding ALS), thereby reducing the flux towards downstream products like 2,3-butanediol (B46004). mdpi.com The presence of acetate (B1210297) can also act as an inducer for the expression of genes in the 2,3-butanediol pathway in some bacteria. researchgate.net

The availability of amino acids in the environment or diet directly impacts the need for their synthesis. Starvation for BCAAs de-represses the ilv operons in bacteria, increasing the synthesis of ALS and subsequent production of this compound. wikipedia.org Conversely, a protein-rich diet can influence acid-base balance and renal function, which is linked to amino acid metabolism. nih.gov

Environmental factors such as temperature, pH, and stress conditions also play a role. researchgate.netnih.gov In Acetobacter pasteurianus, an organism involved in vinegar production, ALS has an optimal activity at 55°C and pH 6.5, indicating adaptation to its specific environment. mdpi.com The presence of two different ALS genes in this bacterium may help it rapidly assimilate lactate (B86563) to cope with the lactate pressure in its vinegar-brewing environment. mdpi.com Abiotic stresses in plants can lead to broad changes in metabolism, which can inhibit or promote the synthesis of secondary metabolites derived from primary metabolic pathways like BCAA synthesis. nih.gov For example, treatment of rapeseed with an ALS-inhibiting compound not only blocked BCAA synthesis but also led to decreased photosynthesis, altered sugar levels, and an increase in ethylene (B1197577) release, demonstrating the broad metabolic impact of disrupting this pathway. frontiersin.org

Table 3: Influence of Select Factors on the Metabolic Flux of the this compound Pathway

| Factor | Organism/System | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| High Glucose/Sugar Stress | Klebsiella pneumoniae | Decreased production of 2,3-butanediol (downstream product) | sRNA-SgrS mediated downregulation of budB (ALS gene) expression | mdpi.com |

| Acetic Acid | Klebsiella terrigena, Bacillus subtilis | Induction of 2,3-BD biosynthesis | Acts as an inducer for a LysR-type transcriptional activator | researchgate.net |

| BCAA Starvation | Bacteria, Plants | Increased BCAA synthesis | De-repression of biosynthetic operons/genes, activation of GCN2 pathway | researchgate.net |

| Lactate Pressure | Acetobacter pasteurianus | Increased flux from lactate to acetoin (B143602) (downstream product) | Utilization of two distinct ALS genes to efficiently convert lactate-derived pyruvate | mdpi.com |

| Herbicide Stress (ALS inhibitors) | Rapeseed (Brassica napus) | Decreased BCAA levels, reduced photosynthesis, increased ethylene | Direct inhibition of ALS, leading to widespread metabolic disruption | frontiersin.org |

Role of 2 Acetyllactate in Specific Biological Systems

Microbial Metabolism

In the microbial world, 2-acetyllactate is a key player in both anabolic and catabolic pathways. Its synthesis from pyruvate (B1213749) represents a crucial metabolic node. Depending on the organism and environmental conditions, this compound can be channeled into the biosynthesis of branched-chain amino acids (BCAAs)—valine and leucine (B10760876)—or be converted into neutral, less-toxic compounds like acetoin (B143602) and 2,3-butanediol (B46004) as part of overflow metabolism. frontiersin.orgfrontiersin.orgwikipedia.org

Bacterial Systems

The metabolism of this compound is a well-studied phenomenon in numerous bacteria, where it plays diverse roles ranging from amino acid synthesis to the production of industrially relevant chemicals and contributing to pathogenesis.

Escherichia coli

While E. coli possesses its own native pathway for branched-chain amino acid synthesis involving this compound, it has been extensively engineered to exploit this metabolic junction for biotechnological purposes. A common strategy involves introducing the acetolactate synthase gene (alsS) from Bacillus subtilis. asm.org This heterologous enzyme redirects excess pyruvate, which might otherwise be converted to growth-inhibiting acetate (B1210297), toward the formation of this compound. asm.orguniprot.org The this compound is then converted to the non-acidic and less harmful byproduct acetoin. asm.org This metabolic rerouting has been shown to reduce acetate accumulation, leading to significantly improved yields of recombinant proteins. asm.org Furthermore, engineered pathways in E. coli that utilize this compound as an intermediate have been developed for the production of biofuels like isobutanol and other valuable chemicals such as 2-ketoisovalerate. microbiologyresearch.orgharvard.edu

Lactic Acid Bacteria (LAB)

In many species of Lactic Acid Bacteria (LAB), such as Lactococcus lactis and various Lactobacillus species, this compound is a precursor to important flavor and aroma compounds. nih.govnih.gov Under aerobic conditions or when pyruvate levels are high, α-acetolactate synthase converts pyruvate into α-acetolactate. nih.govcapes.gov.br This intermediate can then be converted to diacetyl or decarboxylated to form acetoin, which can be further reduced to 2,3-butanediol. capes.gov.brnih.gov These compounds are crucial for the characteristic taste and aroma of many fermented dairy products, including butter and cheese. nih.gov

Bacillus subtilis

Bacillus subtilis is a model organism for studying the production of acetoin and 2,3-butanediol, where this compound is a central intermediate. frontiersin.orgfrontiersin.org In this bacterium, glucose is metabolized via glycolysis to pyruvate. frontiersin.org Two molecules of pyruvate are then condensed by α-acetolactate synthase (AlsS) to form this compound. frontiersin.orgfrontiersin.org Subsequently, the enzyme α-acetolactate decarboxylase (AlsD) converts this compound into acetoin. This pathway is a key component of the cell's strategy to manage pH and redirect carbon flow during stationary phase or under certain fermentation conditions. The AlsS enzyme from B. subtilis has also demonstrated promiscuous decarboxylase activity in other engineered organisms. microbiologyresearch.org

Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa, this compound is an intermediate in the conserved biosynthetic pathway for branched-chain amino acids (isoleucine and valine). The enzyme acetolactate synthase (EC 2.2.1.6), encoded by genes such as ilvI, catalyzes the formation of this compound from pyruvate. frontiersin.org This pathway is essential for the bacterium's growth and proliferation, particularly during infection when it may need to synthesize its own amino acids. While the primary role in this organism is anabolic, recent metabolomic studies have shown that key metabolites in the butanoate pathway, including acetoin and 2,3-butanediol (downstream products of this compound), are highly upregulated in P. aeruginosa biofilms, suggesting a role in biofilm development and redox balance. microbiologyresearch.org

Klebsiella pneumoniae

Klebsiella pneumoniae is known for its efficient production of 2,3-butanediol, a chemical with wide industrial applications. The metabolic pathway responsible for this high yield proceeds through this compound. The key enzymes involved are acetolactate synthase (encoded by budB) and acetolactate decarboxylase (encoded by budA). Overexpression of these genes has been shown to significantly enhance the production of 2,3-butanediol by redirecting carbon flux from pyruvate through the this compound intermediate.

Acetobacter pasteurianus

Acetobacter pasteurianus, an acetic acid bacterium often involved in food fermentations like vinegar production and cocoa fermentation, utilizes a metabolic pathway where this compound is an intermediate in the production of acetoin. Metabolic flux analysis has shown that acetoin is produced via the decarboxylation of this compound, which is synthesized by acetolactate synthase. The organism possesses genes for both acetolactate synthase and acetolactate decarboxylase to carry out this conversion.

| Bacterial System | Key Enzyme(s) | Associated Gene(s) | Primary Metabolic Role/Product from this compound | Reference |

|---|---|---|---|---|

| Escherichia coli (engineered) | Acetolactate Synthase | alsS (from B. subtilis) | Acetoin production (reduces acetate byproduct) | asm.org |

| Lactic Acid Bacteria | α-Acetolactate Synthase, α-Acetolactate Decarboxylase | alsS, alsD | Flavor compounds (Diacetyl, Acetoin) | nih.govcapes.gov.br |

| Bacillus subtilis | α-Acetolactate Synthase, α-Acetolactate Decarboxylase | alsS, alsD | Acetoin and 2,3-Butanediol production | frontiersin.orgfrontiersin.org |

| Pseudomonas aeruginosa | Acetolactate Synthase | ilvI | Branched-chain amino acid synthesis | frontiersin.org |

| Klebsiella pneumoniae | Acetolactate Synthase, Acetolactate Decarboxylase | budB, budA | High-yield 2,3-Butanediol production | |

| Acetobacter pasteurianus | Acetolactate Synthase, Acetolactate Decarboxylase | Not specified | Acetoin production |

Yeast Systems (Saccharomyces cerevisiae)

In the baker's yeast Saccharomyces cerevisiae, this compound is a recognized fungal metabolite. Its primary established role is as an intermediate in the mitochondrial biosynthesis of the branched-chain amino acid valine. The enzyme acetolactate synthase catalyzes the conversion of two pyruvate molecules into (S)-2-acetolactate. While this anabolic pathway is its native function, metabolic engineering strategies have been employed to harness this pathway for the production of chemicals. By expressing bacterial α-acetolactate synthase and α-acetolactate decarboxylase in yeast, carbon flux can be diverted from ethanol (B145695) production towards this compound and subsequently to 2,3-butanediol.

Diverse Metabolic Profiles in Other Microorganisms

The metabolic pathway involving this compound is not limited to the organisms detailed above but is widespread across the microbial kingdom. Studies have identified the presence of enzymes for acetolactate metabolism, such as dihydroxy acid dehydratase (which acts on a downstream product), in a variety of microorganisms including Staphylococcus aureus and Proteus morganii. These findings point to the conserved nature of the valine-isoleucine biosynthesis pathway. There are generally two types of acetolactate synthase: an anabolic version (acetohydroxyacid synthase, AHAS) involved in amino acid synthesis, and a catabolic version (ALS) primarily for overflow metabolism leading to acetoin. The metabolic profiles and the expression of these pathways can also be influenced by complex interspecies interactions, such as those occurring in co-cultures, which can alter the dynamics of specialized metabolism.

Plant Metabolism

In plants, the pathway involving this compound is fundamental for growth and development, as it is the starting point for producing essential amino acids. This pathway is exclusively located in the plastids. Because this pathway is absent in animals, it represents a prime target for the development of selective herbicides. kegg.jp

Function in Plant Amino Acid Synthesis

This compound is the first key intermediate in the synthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. nih.gov Plants are the ultimate source of these amino acids for animals. The synthesis is initiated by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). kegg.jp ALS catalyzes one of two parallel reactions:

The condensation of two pyruvate molecules to form (S)-2-acetolactate, which is the precursor for valine and leucine.

The condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to produce (S)-2-aceto-2-hydroxybutyrate, the precursor for isoleucine. kegg.jp

This pathway is subject to tight allosteric feedback regulation by the final products (valine, leucine, and isoleucine) to control the rate of BCAA synthesis.

Acetolactate Synthase as a Target for Herbicide Action

The enzyme acetolactate synthase (ALS) is the specific site of action for several major classes of commercial herbicides. kegg.jp Because the BCAA synthesis pathway is present in plants but not in animals, inhibitors of this enzyme exhibit high selectivity and low mammalian toxicity. kegg.jp These herbicides are potent, non-competitive inhibitors of ALS, binding to a site on the enzyme that is distant from the active site but causing a conformational change that blocks substrate access. By inhibiting ALS, these herbicides prevent the formation of this compound and its downstream products, the essential BCAAs. This blockage starves the plant of the building blocks needed for protein synthesis and normal growth, ultimately leading to plant death.

| Herbicide Class | Examples | Mechanism of Action | Reference |

|---|---|---|---|

| Sulfonylureas | Metsulfuron-methyl, Chlorsulfuron | Inhibition of ALS, blocking BCAA synthesis | kegg.jp |

| Imidazolinones | Imazapyr, Imazethapyr | Inhibition of ALS, blocking BCAA synthesis | kegg.jp |

| Triazolopyrimidines | Flumetsulam, Cloransulam-methyl | Inhibition of ALS, blocking BCAA synthesis | |

| Pyrimidinyl-benzoates (PYB) | Bispyribac-sodium | Inhibition of ALS, blocking BCAA synthesis | |

| Sulfonylamino-carbonyl-triazolinones (SCT) | Thiencarbazone-methyl, Propoxycarbazone-sodium | Inhibition of ALS, blocking BCAA synthesis |

Mechanisms of ALS Inhibition by Sulfonylurea Herbicides

Genetic Engineering Approaches for Modifying ALS in Plants

The critical role of ALS in plant survival and its susceptibility to specific inhibitors has made it a prime target for genetic engineering to develop herbicide-tolerant crops. This allows for the selective control of weeds in agricultural fields without harming the crop itself.

Several genetic engineering strategies have been employed:

Induced Mutagenesis and Selection: The earliest herbicide-tolerant crops, such as imidazolinone-tolerant (Clearfield®) maize, wheat, and rice, were developed through conventional mutagenesis. news-medical.netmdpi.com This process involves exposing seeds or plant tissues to chemical mutagens or radiation to induce random mutations throughout the genome. Plants that survive subsequent herbicide application are then selected and bred. This method successfully identified key mutations in the ALS gene, such as S653N in maize and canola, which confer resistance to imidazolinones. sci-hub.semdpi.com

Gene Targeting and Homologous Recombination: More precise modifications have been achieved through gene targeting, which relies on the cell's natural homologous recombination repair pathway. This technique allows for the introduction of specific, predetermined point mutations into the endogenous ALS gene. For instance, novel herbicide-tolerant rice plants were created by introducing a double mutation (W548L and S627I) into the native rice ALS gene, conferring high resistance to bispyribac-sodium, a pyrimidinylcarboxylate herbicide. wikipedia.orgsangerinstitute.blogscirp.org

CRISPR-Cas9 and Base Editing: The advent of CRISPR-Cas9 genome editing technology has revolutionized the development of herbicide-tolerant crops. This system can be programmed to create a precise double-strand break at a specific location in the ALS gene, which can then be repaired to introduce desired mutations. researchgate.netbiogps.org Even more precise are base editors, which are fusion proteins of a Cas9 variant and a deaminase enzyme. Base editors can directly convert one DNA base to another at the target site without creating a double-strand break. This approach has been used to introduce specific cytidine-to-thymine changes in the ALS gene of tomato and potato, resulting in chlorsulfuron-resistant plants. wikipedia.orgcnr.it These technologies allow for the rapid and precise creation of novel herbicide-resistance traits, often without the stable integration of foreign DNA, which can streamline the regulatory process. wikipedia.org

Table 1: Common Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance

nih.gov| Amino Acid Position (A. thaliana numbering) | Original Amino Acid | Substituted Amino Acid | Herbicide Class(es) Affected | Reference(s) |

|---|---|---|---|---|

| 122 | Alanine | Threonine | Imidazolinones | |

| 197 | Proline | Serine, Threonine, Alanine, Leucine | Sulfonylureas, Triazolopyrimidines |

Presence and Biochemical Significance in Non-Human Animal Systems

The biochemical pathway for the synthesis of branched-chain amino acids (BCAAs), which involves the enzyme acetolactate synthase (ALS) and its product this compound, is absent in animals. nih.govnews-medical.netnih.govnih.gov Mammals, birds, fish, reptiles, and insects cannot synthesize valine, leucine, and isoleucine de novo and must obtain them from their diet, making these amino acids "essential" for them. sci-hub.senih.govwikipedia.org The ultimate source of these essential amino acids for animals is organisms that possess the BCAA synthesis pathway, primarily plants and microorganisms. wikipedia.org

Consequently, this compound does not hold the same direct biochemical significance in non-human animal systems as it does in plants and microbes. It is not an intermediate in a major metabolic pathway within animal cells. The absence of the ALS enzyme and the BCAA synthesis pathway is the reason why ALS-inhibiting herbicides have very low toxicity to mammals and other animals, forming a key principle of their selective action. news-medical.netwikipedia.org

While the direct pathway is absent, a gene named ILVBL (ilvB acetolactate synthase like) has been identified in humans and other animals, including mice, rats, and zebrafish. wikipedia.orggenecards.org This gene encodes a protein that shares some sequence similarity with the catalytic subunit of bacterial acetolactate synthases. However, its function is not fully understood and it is not considered a direct functional equivalent for BCAA synthesis in animals. wikipedia.org Its role may be related to other metabolic processes, but it does not lead to the systemic production of BCAAs via a this compound intermediate as seen in plants. Therefore, the presence and significance of this compound in non-human animal systems are considered negligible from a metabolic standpoint.

Applications in Metabolic Engineering and Biotechnology

Re-engineering of Microbial Pathways for Targeted Metabolite Production

The core of metabolic engineering in this context lies in manipulating the natural 2,3-butanediol (B46004) biosynthetic pathway. In this pathway, pyruvate (B1213749) is first converted to 2-acetyllactate by the enzyme α-acetolactate synthase (ALS). osti.gov Subsequently, this compound can be directed towards different products through the action of specific enzymes.

Enhanced Biosynthesis of Acetoin (B143602)

Acetoin is a valuable flavor compound and a precursor for other chemicals. Its production can be enhanced by introducing and overexpressing genes encoding for α-acetolactate decarboxylase (ALD), which catalyzes the conversion of this compound to acetoin. mdpi.com To further increase the yield, strategies often involve blocking competing pathways that consume this compound or its precursor, pyruvate. For instance, in some microorganisms, this compound can be degraded, so knocking out the genes responsible for this degradation, such as the acoB1 gene in Parageobacillus thermoglucosidasius, has been shown to enhance acetoin accumulation. frontiersin.org

One study successfully engineered Escherichia coli for acetoin production by expressing ilvBN from E. coli and aldB from Lactococcus lactis, which encode for acetolactate synthase and acetolactate decarboxylase respectively. This resulted in the production of up to 870 mg/L of acetoin. nih.gov Another approach in Zymomonas mobilis involved introducing genes for both acetolactate synthase (Als) and acetolactate decarboxylase (AldC) to redirect metabolic flux towards acetoin. mdpi.com

Table 1: Engineered Strains for Enhanced Acetoin Production

| Engineered Microorganism | Genetic Modification | Key Achievements | Reference |

|---|---|---|---|

| Parageobacillus thermoglucosidasius | Deletion of acoB1 gene | Enhanced acetoin production under aerobic conditions, reaching 7.6 g/L. | frontiersin.org |

| Escherichia coli | Expression of ilvBN and aldB | Produced up to 870 mg/L of acetoin. | nih.gov |

| Zymomonas mobilis | Introduction of als and aldC genes | Redirected metabolic flux for improved acetoin production. | mdpi.com |

Optimized Production of 2,3-Butanediol

2,3-Butanediol is a platform chemical with a wide range of industrial applications, including the production of synthetic rubber, plastics, and as a fuel additive. d-nb.info The production of 2,3-butanediol from this compound involves a two-step enzymatic conversion: first to acetoin by ALD, and then to 2,3-butanediol by butanediol (B1596017) dehydrogenase (BDH). osti.gov

Metabolic engineering strategies for optimizing 2,3-butanediol production focus on ensuring a high flux through this entire pathway. This often involves the co-expression of genes for ALS, ALD, and BDH. For example, a functional 2,3-butanediol biosynthetic pathway was constructed in Parageobacillus thermoglucosidasius by using heterologous ALS and ALD enzymes. frontiersin.org In Corynebacterium glutamicum, a gene cluster from Lactococcus lactis encoding the entire 2,3-butanediol pathway was expressed to enable production. d-nb.info

Furthermore, to enhance the yield of specific stereoisomers of 2,3-butanediol, such as the meso- or chiral forms, specific BDH enzymes with desired stereospecificity can be introduced. For instance, Bacillus subtilis was engineered to produce chiral pure meso-2,3-butanediol (B1221857) by deleting the native D-(-)-2,3-BD dehydrogenase gene and introducing a meso-2,3-BD dehydrogenase gene from Klebsiella pneumoniae. d-nb.info

Table 2: Research Findings in Optimized 2,3-Butanediol Production

| Microorganism | Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|

| Parageobacillus thermoglucosidasius | Heterologous ALS and ALD expression, deletion of competing pathways. | 15.6 | - | frontiersin.org |

| Corynebacterium glutamicum | Expression of L. lactis 2,3-BD pathway, optimized aeration. | 6.3 | 0.66 (mol/mol) | d-nb.info |

| Bacillus subtilis | Deletion of native BDH, introduction of meso-BDH from K. pneumoniae. | 103.7 | 0.487 | d-nb.info |

| Escherichia coli | Co-expression of bdh1 from S. cerevisiae. | 1.12 | 0.29 | nih.gov |

Directed Diacetyl Formation

Diacetyl is a valuable flavor compound, particularly in the dairy industry, known for its buttery aroma. nih.govevitachem.com Unlike acetoin and 2,3-butanediol, which are typically formed through enzymatic reactions, diacetyl is primarily formed through the non-enzymatic oxidative decarboxylation of this compound. nih.gov Therefore, metabolic engineering strategies for diacetyl production aim to increase the accumulation of this compound and promote its conversion to diacetyl.

A key strategy is the knockout of the gene encoding α-acetolactate decarboxylase (budA or aldB), which prevents the conversion of this compound to acetoin and leads to its accumulation. nih.gov To further increase diacetyl yield, genes encoding for diacetyl reductases, which convert diacetyl to acetoin, can also be inactivated. nih.gov In a study using Enterobacter cloacae, the knockout of both the budA and budC (diacetyl reductase) genes significantly enhanced diacetyl production. nih.gov

The conversion of this compound to diacetyl can also be chemically enhanced by the addition of metal ions like Fe³⁺ to the fermentation broth, which catalyzes the oxidative decarboxylation. nih.govplos.org

Table 3: Strategies for Directed Diacetyl Formation

| Microorganism | Genetic Modification | Additional Strategy | Resulting Diacetyl Concentration | Reference |

|---|---|---|---|---|

| Enterobacter cloacae | Knockout of budA and budC genes | Addition of 20 mM Fe³⁺ | 1.45 g/L | nih.gov |

| Candida glabrata | Deletion of ILV5 and BDH genes, amplification of acetolactate synthase | Addition of Fe³⁺ and vitamin level alteration | 4.7 g/L | plos.org |

Strain Development and Optimization Strategies

Genetic Modifications to Enhance Pyruvate Precursor Availability

Pyruvate is the central metabolic precursor for the synthesis of this compound. Therefore, increasing the intracellular availability of pyruvate is a critical step in enhancing the production of all this compound-derived compounds. mit.edu This is often achieved by deleting genes that encode for enzymes that divert pyruvate to other metabolic pathways, such as the formation of lactate (B86563), ethanol (B145695), and acetate (B1210297).

For example, in Escherichia coli, the deletion of the lactate dehydrogenase gene (ldhA) was shown to increase pyruvate availability for the 2,3-butanediol pathway. nih.govmit.edu Similarly, in Corynebacterium glutamicum, the deletion of genes for lactate dehydrogenase (ldhA), acetate formation (aceE, pqo), and succinate (B1194679) formation (mdh) was employed to minimize carbon loss to byproducts and channel it towards 2,3-butanediol. d-nb.info

Another innovative approach involves modifying key metabolic enzymes to reduce their activity, thereby causing the accumulation of their substrate. For instance, creating variants of the pyruvate dehydrogenase (PDH) complex enzyme AceE in E. coli with reduced activity led to increased pyruvate accumulation and subsequently higher acetoin production. d-nb.info

Modulation of Enzyme Expression and Activity (e.g., ALS, ALD)

Fine-tuning the expression and activity of the key enzymes in the biosynthetic pathway, namely α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALD), is crucial for maximizing product yield and minimizing the formation of unwanted byproducts. Overexpression of ALS is a common strategy to increase the flux from pyruvate to this compound. mit.edu

The choice of the specific ALS and ALD enzymes is also critical. Different organisms possess these enzymes with varying kinetic properties and regulatory mechanisms. Therefore, screening for and expressing heterologous ALS and ALD enzymes with desirable characteristics, such as high catalytic efficiency and lack of feedback inhibition, can significantly improve production. frontiersin.orgnih.gov For instance, in Parageobacillus thermoglucosidasius, heterologous ALS and ALD enzymes were used to construct a functional 2,3-butanediol pathway. frontiersin.org

Furthermore, modulating the expression of these enzymes can be used to control the ratio of different products. For example, strong expression of ALD will favor acetoin and subsequently 2,3-butanediol production, while its deletion is a key step in directing the flux towards diacetyl. nih.gov

Cofactor Engineering for Optimized Pathway Flux

In the metabolic engineering of microorganisms for the production of various biochemicals, the optimization of metabolic pathways is crucial. The biosynthetic pathways originating from or passing through this compound are often limited by the availability and balance of redox cofactors, primarily nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). wikipedia.org Cofactor engineering, which involves the manipulation of the intracellular concentrations and regeneration of these cofactors, has emerged as a powerful strategy to enhance the flux through these pathways and improve the yield of target products. nih.gov

Research Findings on Cofactor Manipulation

A key enzyme that directly consumes this compound is ketol-acid reductoisomerase (KARI), which catalyzes its reduction. The cofactor specificity of KARI is a critical determinant of pathway efficiency. Most wild-type KARI enzymes preferentially use NADPH. researchgate.net However, under many industrial fermentation conditions, particularly anaerobic ones, NADH is the more abundant reducing equivalent generated through glycolysis. researchgate.net This mismatch between cofactor availability and enzyme preference can severely limit the metabolic flux.

To address this, significant research has focused on engineering the KARI enzyme to alter its cofactor specificity from NADPH to NADH. By identifying key amino acid residues in the cofactor-binding pocket, scientists have successfully reversed the preference of KARI. For example, a study on the KARI from Sulfolobus acidocaldarius (Sac-KARI), which can naturally use both NADPH and NADH, provided detailed kinetic parameters. While it has a higher affinity and activity with NADPH, its ability to use NADH makes it a point of interest for engineering. researchgate.net

Further protein engineering efforts on KARI from various organisms have led to variants with dramatically shifted cofactor specificities. By introducing specific mutations, researchers have created KARI enzymes that are not only NADH-dependent but also exhibit catalytic efficiencies comparable to or even exceeding the wild-type enzyme's efficiency with NADPH. nih.gov A general approach involving the mutation of specific aspartate residues has been shown to reverse cofactor specificity by as much as 7,800-fold. nih.gov

Another strategy involves manipulating the intracellular pool of cofactors. This can be achieved by introducing heterologous enzyme systems for cofactor regeneration. For instance, the introduction of a formate (B1220265) dehydrogenase (FDH) system can regenerate NADH by converting formate to carbon dioxide. This approach has been successfully used to increase the production of 2,3-butanediol, a downstream product of the this compound pathway, by increasing the intracellular NADH concentration. researchgate.net Conversely, to decrease the NADH/NAD+ ratio, NADH oxidases can be expressed to reoxidize excess NADH, which can be beneficial for pathways where an accumulation of NADH is inhibitory.

These cofactor engineering strategies demonstrate that by either tailoring the enzyme to the available cofactor or by adjusting the cofactor pool to the enzyme's needs, the metabolic flux through the this compound node can be significantly optimized, leading to higher productivity of desired biochemicals.

Interactive Data Tables

The following tables present research findings on the kinetic properties of ketol-acid reductoisomerase (KARI) with different cofactors and the effects of engineering its cofactor specificity.

Table 1: Kinetic Parameters of Wild-Type Sulfolobus acidocaldarius KARI (Sac-KARI) with 2-(S)-acetolactate

This table shows the kinetic parameters of wild-type Sac-KARI at different temperatures, highlighting its dual cofactor usage but preference for NADPH. researchgate.net

| Temperature (°C) | Cofactor | KM (μM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) |

| 25 | NADPH | 184 | 0.058 | 0.315 |

| 25 | NADH | 469 | 0.055 | 0.117 |

| 37 | NADPH | 102 | 0.228 | 2.235 |

| 37 | NADH | 191 | 0.158 | 0.827 |

| 60 | NADPH | 60 | 0.957 | 15.95 |

| 60 | NADH | 91 | 0.526 | 5.78 |

Table 2: Impact of Protein Engineering on KARI Cofactor Specificity

This table illustrates the dramatic shift in cofactor preference and catalytic efficiency of Spinacia oleracea KARI (So_KARI) after targeted mutations. The variant So_KARIDD shows a reversal from NADPH to NADH preference. nih.gov

| Enzyme Variant | Cofactor | KM (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (mM⁻¹s⁻¹) | Efficiency Ratio (NADH/NADPH) |

| So_KARI (Wild-Type) | NADPH | 31 | 0.8 | 26 | 0.003 |

| So_KARI (Wild-Type) | NADH | 1100 | 0.4 | 0.08 | |

| So_KARIDD (Engineered) | NADPH | 27,200 | 0.1 | 0.004 | 7,750 |

| So_KARIDD (Engineered) | NADH | 2,800 | 1.0 | 0.31 |

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing 2-Acetyllactate, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves enzymatic or chemical acetylation of lactate. For enzymatic routes, use Lactobacillus lactyltransferases under controlled pH (6.5–7.0) and temperature (30–37°C). For chemical synthesis, employ acetic anhydride in anhydrous conditions with pyridine catalysis. Document reaction time, molar ratios, and purification steps (e.g., column chromatography with silica gel). Reproducibility requires rigorous reporting of solvent purity, catalyst batches, and spectral validation (e.g., H NMR: δ 2.1 ppm for acetyl group; δ 4.3 ppm for lactate backbone) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–9) and monitor degradation via HPLC (C18 column, 210 nm UV detection). Calculate half-life using first-order kinetics.

- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–100°C. Correlate mass loss with FTIR spectral changes (e.g., loss of carbonyl peak at 1740 cm).

Report deviations ≥5% as significant .

Q. What analytical techniques are critical for confirming this compound purity in heterogeneous mixtures?

- Methodological Answer : Combine:

- HPLC-MS : For molecular weight confirmation (expected m/z: 146.1).

- NMR Spectroscopy : Compare C NMR shifts (e.g., carbonyl carbon at δ 170–175 ppm) against reference libraries.

- Elemental Analysis : Validate C:H:O ratios (theoretical: 49.3% C, 6.2% H, 44.5% O).

Discrepancies >2% warrant re-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized bioassay conditions (e.g., cell line ATCC codes, incubation times).

- Statistical Validation : Apply ANOVA to identify outliers; use Cohen’s d to quantify effect size differences.

- Mechanistic Studies : Perform knock-out experiments (e.g., CRISPR for acetyltransferase genes) to isolate this compound-specific effects.

Contradictions often arise from unaccounted variables (e.g., endotoxin contamination in cell cultures) .

Q. What advanced spectroscopic methods can elucidate this compound’s interaction with proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) and measure binding affinity () at varying this compound concentrations.

- Circular Dichroism (CD) : Monitor structural changes in proteins (α-helix to β-sheet transitions) upon ligand binding.

- NMR Titration : Track chemical shift perturbations in H-N HSQC spectra to map interaction sites.

Validate findings with molecular docking simulations (e.g., AutoDock Vina) .

Q. How should researchers design experiments to assess this compound’s role in metabolic pathways?

- Methodological Answer :

- Isotopic Tracing : Use C-labeled this compound in cell cultures; track incorporation into TCA cycle intermediates via GC-MS.

- Flux Balance Analysis (FBA) : Construct metabolic models (e.g., using COBRA Toolbox) to predict flux changes under varying acetyl-CoA levels.

- Knockdown Studies : Silence lactate dehydrogenase (LDH) and measure this compound accumulation via LC-MS/MS.

Cross-validate with transcriptomic data (RNA-seq) to identify regulated genes .

Data Contradiction & Validation

Q. What strategies mitigate uncertainty in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Matrix-Matched Calibration : Prepare standards in surrogate matrices (e.g., artificial serum) to correct for ionization suppression in MS.

- Internal Standards : Use deuterated this compound-d (m/z: 149.1) for isotope dilution.

- Interlaboratory Cross-Validation : Share samples with ≥3 independent labs; apply Horwitz equation () to assess reproducibility .

Q. How can computational modeling address gaps in this compound’s physicochemical property data?

- Methodological Answer :

- QSPR Models : Train algorithms on existing lactyl ester datasets to predict logP, solubility, and pKa.

- Molecular Dynamics (MD) : Simulate aqueous solvation dynamics (GROMACS) to estimate diffusion coefficients.

Validate predictions with experimental data; report mean absolute errors (MAE) .

Data Presentation & Compliance

Q. What are the best practices for presenting this compound data in peer-reviewed journals?

- Methodological Answer :

- Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in supplementary materials.

- Figures : Use line graphs for kinetic data; bar charts for comparative bioactivity. Annotate spectra with peak assignments.

- Compliance : Follow IUPAC nomenclature and SI units. For structural drawings, use ChemDraw with ACS 1996 settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.